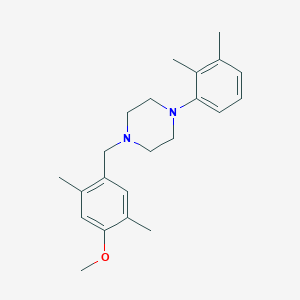
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide, also known as THIP, is a pharmacological compound that belongs to the class of GABA(A) receptor agonists. This compound has been extensively studied for its potential applications in the treatment of various neurological disorders.
Mechanism of Action
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide acts as a GABA(A) receptor agonist, which means it enhances the activity of the GABA neurotransmitter in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining the balance between excitation and inhibition. This compound enhances the activity of GABA by binding to specific sites on the GABA(A) receptor, which results in the opening of chloride ion channels and the hyperpolarization of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase inhibitory synaptic transmission, and enhance the activity of GABA in the brain. This compound has also been shown to have sedative and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has well-defined pharmacological properties. This compound has been extensively studied in animal models, which makes it a useful tool for studying the role of GABA in the brain. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which makes it challenging to maintain stable levels in the body.
Future Directions
There are several future directions for the study of N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide. One direction is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the study of the long-term effects of this compound on the brain. This compound has been shown to have some adverse effects on the developing brain, so further research is needed to understand the potential risks of long-term use. Finally, the study of the molecular mechanisms of this compound could lead to the development of new drugs that target specific sites on the GABA(A) receptor.
Synthesis Methods
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with thiophene-3-carbaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with methyl isocyanate to form the desired product, this compound.
Scientific Research Applications
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, anxiety, and sleep disorders. This compound has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. These properties make it a promising candidate for the development of new drugs for the treatment of these disorders.
properties
IUPAC Name |
N-methyl-6-oxo-1-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-20(10-14-7-9-24-13-14)18(23)15-5-6-17(22)21(11-15)12-16-4-2-3-8-19-16/h2-4,7-9,13,15H,5-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIPEVMFPTZMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)
![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)
![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)